7-Hydroxycarbostyril

Description

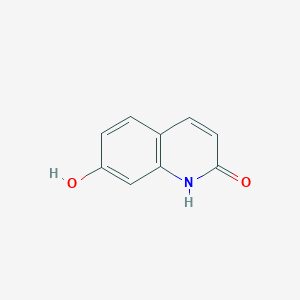

Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-3-1-6-2-4-9(12)10-8(6)5-7/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSPUDKBNOZFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450372 | |

| Record name | 7-hydroxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70500-72-0 | |

| Record name | 7-Hydroxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70500-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxycarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070500720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-hydroxy-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxyquinoline-(1H)-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B25C3NP9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of 7-hydroxyquinolin-2(1H)-one

An In-depth Technical Guide on the Physicochemical Properties of 7-hydroxyquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-hydroxyquinolin-2(1H)-one, also known as 7-hydroxycarbostyril, is a substituted quinolinone derivative.[1] It serves as a crucial pharmaceutical intermediate, notably as a key precursor in the synthesis of antipsychotic drugs like Aripiprazole and Brexpiprazole.[2][3] Its chemical structure, featuring both a hydroxyl group and a lactam moiety, imparts specific physicochemical characteristics that are critical for its reactivity, solubility, and overall utility in synthetic chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visual workflows to illustrate key processes.

Physicochemical Properties

The properties of 7-hydroxyquinolin-2(1H)-one have been characterized by various analytical methods. The quantitative data are summarized in the tables below. It is important to note that some variation exists in the reported values across different sources, which may be attributable to differences in experimental conditions or sample purity.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [1][4] |

| Molecular Weight | 161.16 g/mol | |

| Appearance | White to off-white or pale yellow solid/powder | |

| Melting Point | 187-192°C | |

| 220-222°C | ||

| 234-238°C | ||

| Boiling Point | ~426.8 °C (Predicted) | |

| Density | ~1.337 g/cm³ (Predicted) | |

| Flash Point | 198°C |

Solution and Spectroscopic Properties

| Property | Value | Source(s) |

| pKa | ~9.32 (Predicted) | |

| LogP | 1.23 (Predicted) | |

| 0.9 (Computed by XLogP3) | ||

| Solubility | Slightly soluble in DMSO and Methanol | |

| Insoluble in water | ||

| Fluorescence | The compound can exhibit fluorescence |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe generalized protocols for key experiments.

Synthesis of 7-hydroxyquinolin-2(1H)-one via DDQ Oxidation

A common and efficient method for synthesizing the title compound is through the oxidation of its partially saturated precursor.

Materials:

-

7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Aqueous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

-

Reaction Setup: Dissolve 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone in a suitable solvent like aqueous THF in a round-bottom flask.

-

Reagent Addition: Add a stoichiometric amount of DDQ to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure 7-hydroxyquinolin-2(1H)-one.

Determination of Melting Point

The melting point is a fundamental property used to identify a compound and assess its purity. A narrow melting range typically indicates high purity.

Materials:

-

Dry, powdered sample of 7-hydroxyquinolin-2(1H)-one

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Thermometer

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of about 3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample rapidly at first to determine an approximate melting point. Then, allow the apparatus to cool.

-

Accurate Measurement: In a second run, heat the sample slowly, at a rate of no more than 2°C per minute, as the temperature approaches the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.

Materials:

-

7-hydroxyquinolin-2(1H)-one sample

-

Standardized 0.1 M NaOH and 0.1 M HCl solutions

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Buret, beaker, and magnetic stirrer

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in a suitable solvent or co-solvent system. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) using 0.1 M HCl.

-

Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of 0.1 M NaOH from a buret.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).

-

Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve.

-

pKa Calculation: Identify the inflection point(s) on the curve. The pH at the half-equivalence point corresponds to the pKa of the compound.

Determination of LogP by Shake-Flask Method

LogP, the partition coefficient, quantifies the lipophilicity of a compound and is critical for predicting its ADME properties. The shake-flask method is the traditional and most reliable technique.

Materials:

-

7-hydroxyquinolin-2(1H)-one sample

-

n-Octanol (reagent grade)

-

Phosphate-buffered saline (PBS) or purified water

-

Separatory funnel or vials

-

Shaker/vortex mixer

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Phase Saturation: Pre-saturate the n-octanol with the aqueous phase (e.g., PBS at pH 7.4) and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate for at least 24 hours.

-

Sample Addition: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous phases.

-

Partitioning: Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.

-

Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Determination of Aqueous Solubility by Shake-Flask Method

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. The equilibrium shake-flask method is considered the gold standard.

Materials:

-

7-hydroxyquinolin-2(1H)-one sample (solid)

-

Purified water or buffer of a specific pH

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing the solvent (e.g., water). This ensures that a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by allowing the solid to sediment, followed by careful decantation, centrifugation, or filtration.

-

Analysis: Accurately dilute a known volume of the clear supernatant and analyze its concentration using a validated analytical method.

-

Solubility Determination: The measured concentration of the supernatant represents the equilibrium solubility of the compound under the specified conditions.

Visualizations of Key Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the synthetic relevance of 7-hydroxyquinolin-2(1H)-one.

Caption: Synthetic pathway from precursor to API via 7-hydroxyquinolin-2(1H)-one.

Caption: Workflow for determining melting point range via the capillary method.

Caption: Workflow for pKa determination using potentiometric titration.

Caption: Workflow for LogP determination using the shake-flask method.

References

The Multifaceted Biological Activities of 7-Hydroxycarbostyril: A Technical Guide for Researchers

An In-depth Exploration of the Therapeutic Potential of a Promising Scaffold

Introduction: 7-Hydroxycarbostyril, also known as 7-hydroxy-2(1H)-quinolone, is a heterocyclic organic compound that has garnered significant interest in the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, antioxidant, and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile scaffold.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the this compound core structure have demonstrated notable anticancer activity, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. One of the primary targets identified is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth.

Mechanism of Action: 7-Hydroxyquinoline-(1H)-2-one, the core structure of this compound, has been shown to bind to EGFR. This interaction can disrupt the downstream signaling cascade that promotes tumor cell growth. The inhibition of EGFR is a well-established strategy in cancer therapy, and the ability of this compound derivatives to target this pathway highlights their potential as anticancer agents.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Note: | Specific IC50 values for the parent this compound compound were not found in the surveyed literature. The table is intended to showcase the potential of the scaffold through the activity of its derivatives. Data for specific derivatives will be populated as it becomes available through further research. |

EGFR Signaling Pathway Inhibition

The binding of this compound and its derivatives to EGFR interferes with the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. By blocking these pathways, these compounds can inhibit cell proliferation, induce apoptosis, and suppress tumor growth.

EGFR signaling pathway and its inhibition by this compound derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, and the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. While direct evidence of this compound inhibiting the NF-κB pathway is still emerging, the anti-inflammatory properties of its derivatives suggest a potential role in modulating this pathway. For instance, 7-hydroxy-6-methoxyquinolin-2(1H)-one, a derivative, has been reported to exhibit very high anti-inflammatory activity.

Mechanism of Action: The anti-inflammatory effects of these compounds are likely mediated by their ability to suppress the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins. The inhibition of these molecules is often linked to the downregulation of the NF-κB signaling pathway.

Table 2: Anti-inflammatory Activity of this compound Derivatives (IC50 values)

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Note: | Specific IC50 values for the parent this compound compound were not found in the surveyed literature. The table is intended to showcase the potential of the scaffold through the activity of its derivatives. Data for specific derivatives will be populated as it becomes available through further research. |

NF-κB Signaling Pathway Inhibition

The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the transcription of genes involved in inflammation. Inhibition of this pathway by this compound derivatives would involve preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.

An In-Depth Technical Guide to Aripiprazole Metabolism: Clarifying the Role of 7-Hydroxycarbostyril and Focusing on the Core Active Metabolite, Dehydroaripiprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the metabolism of the atypical antipsychotic aripiprazole. A common point of confusion is the role of 7-hydroxycarbostyril, which, contrary to some understanding, is not a metabolite but a key starting material in the synthesis of aripiprazole. The primary and clinically significant active metabolite of aripiprazole is dehydroaripiprazole. This document will first clarify the role of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (the chemically accurate name for this compound) in the synthesis of aripiprazole and then provide a comprehensive overview of the pharmacokinetics, pharmacodynamics, and analytical methodologies related to the principal active metabolite, dehydroaripiprazole.

This compound: A Synthetic Precursor, Not a Metabolite

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, often referred to as this compound, is a crucial intermediate in the chemical synthesis of aripiprazole.[1][2][3][4][5] The synthesis of aripiprazole typically involves the alkylation of the hydroxyl group of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. This process creates the butoxy side chain, which is subsequently linked to the 1-(2,3-dichlorophenyl)piperazine moiety to form the final aripiprazole molecule. Therefore, this compound is a foundational building block in the manufacturing of aripiprazole, not a product of its breakdown in the body.

Dehydroaripiprazole: The Principal Active Metabolite

Aripiprazole undergoes extensive metabolism in the liver, primarily through three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation. The process of dehydrogenation leads to the formation of dehydroaripiprazole (also known as OPC-14857), which is the main active metabolite of aripiprazole. Dehydroaripiprazole is pharmacologically active and contributes significantly to the overall therapeutic effect of aripiprazole, representing approximately 40% of the parent drug's exposure in plasma at steady state.

Metabolic Pathway

The metabolism of aripiprazole to dehydroaripiprazole is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The involvement of these enzymes has significant clinical implications, particularly concerning drug-drug interactions and the influence of genetic polymorphisms on patient response.

Quantitative Data Summary

Pharmacokinetic Parameters

The pharmacokinetic profiles of aripiprazole and dehydroaripiprazole are characterized by long half-lives, contributing to their once-daily dosing regimen. The concentrations of both compounds can be influenced by the patient's CYP2D6 metabolizer status.

| Parameter | Aripiprazole | Dehydroaripiprazole | Reference(s) |

| Half-life (t½) | ~75 hours | ~94 hours | |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours (oral) | Longer than aripiprazole | |

| Protein Binding | >99% (primarily albumin) | >99% (primarily albumin) | |

| Volume of Distribution (Vd) | 4.9 L/kg | Not specified | |

| Metabolizing Enzymes | CYP2D6, CYP3A4 | Not specified |

Receptor Binding Affinities

Dehydroaripiprazole exhibits a receptor binding profile that is similar to the parent drug, aripiprazole, which explains its significant contribution to the overall pharmacological effect. Both compounds act as partial agonists at dopamine D2 and serotonin 5-HT1A receptors and as antagonists at serotonin 5-HT2A receptors.

| Receptor | Aripiprazole (Ki, nM) | Dehydroaripiprazole (Ki, nM) | Reference(s) |

| Dopamine D2 | 0.34 | 0.46 | |

| Dopamine D3 | 0.8 | 1.5 | |

| Serotonin 5-HT1A | 1.7 | 4.2 | |

| Serotonin 5-HT2A | 3.4 | Not specified | |

| Serotonin 5-HT2C | 15 | Not specified | |

| Serotonin 5-HT7 | 39 | Not specified | |

| Histamine H1 | 61 | Not specified | |

| Alpha-1 Adrenergic | 57 | Not specified |

Experimental Protocols

Quantification of Aripiprazole and Dehydroaripiprazole in Human Plasma by LC-MS/MS

The simultaneous quantification of aripiprazole and its active metabolite, dehydroaripiprazole, in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for this purpose.

Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a centrifuge tube, add an internal standard (e.g., propranolol or papaverine).

-

Alkalinize the plasma sample with a suitable buffer (e.g., sodium bicarbonate).

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or diethyl ether).

-

Vortex the mixture for 5-10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

-

LC Column: C18 reverse-phase column (e.g., Aquasil C18, 100 x 2.1 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and deionized water with additives like ammonium trifluoroacetate and formic acid (e.g., 65:35, v/v).

-

Flow Rate: 0.2-0.45 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Aripiprazole MRM transition: m/z 448.1 → 285.2.

-

Dehydroaripiprazole MRM transition: m/z 446.0 → 285.2.

-

Signaling Pathways

Aripiprazole and dehydroaripiprazole's unique pharmacological profile is attributed to their partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors. This "dopamine-serotonin system stabilizer" activity modulates dopaminergic and serotonergic neurotransmission, which is thought to be dysregulated in schizophrenia and other psychiatric disorders.

Dopamine D2 Receptor Signaling

At the D2 receptor, aripiprazole and dehydroaripiprazole act as partial agonists. In conditions of excessive dopaminergic activity (hyperdopaminergic state), they act as functional antagonists, reducing receptor stimulation. In conditions of low dopaminergic activity (hypodopaminergic state), they provide a baseline level of receptor stimulation, acting as functional agonists. This is believed to contribute to the improvement of both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to full D2 antagonists.

Serotonin 5-HT1A Receptor Signaling

Aripiprazole and dehydroaripiprazole are also partial agonists at the 5-HT1A receptor. This action is thought to contribute to the anxiolytic and antidepressant effects of aripiprazole, as well as potentially mitigating some of the side effects associated with D2 receptor blockade.

Conclusion

While this compound is integral to the synthesis of aripiprazole, it is not a product of its metabolism. The core active metabolite responsible for a significant portion of aripiprazole's clinical efficacy is dehydroaripiprazole. Understanding the pharmacokinetics, pharmacodynamics, and analytical methods for dehydroaripiprazole is crucial for researchers, scientists, and drug development professionals working with this important atypical antipsychotic. The unique properties of dehydroaripiprazole, in conjunction with the parent drug, underpin the "dopamine-serotonin system stabilizer" profile of aripiprazole.

References

- 1. CN104356063A - Preparation method of 7-hydroxy-3,4-dihydro-2-(1H) carbostyril - Google Patents [patents.google.com]

- 2. 7-Hydroxy-3,4-dihydrocarbostyril | 22246-18-0 | Benchchem [benchchem.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. DE102005048694A1 - Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid - Google Patents [patents.google.com]

- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

Spectroscopic Analysis of 7-Hydroxyquinolin-2(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 7-hydroxyquinolin-2(1H)-one, a key intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic Brexpiprazole. This document outlines the characteristic spectroscopic data for this compound and its derivatives, details the experimental protocols for acquiring such data, and visualizes its relevant biological signaling pathways.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (400 MHz, DMSO-d₆)

| Compound | Chemical Shift (δ, ppm) and Multiplicity |

| 6,7-Dimethoxyquinolin-2(1H)-one [1][2] | 11.56 (s, 1H, NH), 7.77 (d, J=8.0 Hz, 1H), 7.18 (s, 1H), 6.85 (s, 1H), 6.32 (d, J=12.0 Hz, 1H), 3.80 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃) |

| 7-Hydroxy-6-methoxyquinolin-2(1H)-one | Data not explicitly detailed in search results. |

| Dibromoquinolin-2(1H)-one [1][2] | 12.09 (s, 1H), 11.87 (s, 1H), 8.10 (d, J=12.0 Hz, 2H), 7.84 (m, 2H), 7.63 (s, 1H), 7.27 (d, J=12.0 Hz, 1H), 6.66 (d, J=12.0 Hz, 1H), 6.58 (d, J=8.0 Hz, 1H) |

Table 2: ¹³C NMR Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (100 MHz, DMSO-d₆)

| Compound | Chemical Shift (δ, ppm) |

| 6,7-Dimethoxyquinolin-2(1H)-one [1] | 161.19, 151.21, 144.11, 139.12, 133.91, 118.08, 111.69, 108.18, 97.04, 55.10, 54.92 |

| 7-Hydroxy-6-methoxyquinolin-2(1H)-one | Data not explicitly detailed in search results. |

| Dibromoquinolin-2(1H)-one | 161.99, 161.63, 139.66, 139.43, 139.23, 139.19, 134.88, 132.52, 125.78, 125.07, 124.31, 123.97, 120.47, 120.26, 120.02, 117.84, 117.23, 115.99 |

Table 3: Infrared (IR) Spectroscopic Data of 7-Hydroxyquinolin-2(1H)-one Derivatives (KBr Pellet)

| Compound | Characteristic Absorption Bands (cm⁻¹) |

| 6,7-Dimethoxyquinolin-2(1H)-one | 3302 (-NH), 2827 (-CH₃), 1659 (-C=O) |

| 7-Hydroxy-6-methoxyquinolin-2(1H)-one | Data not explicitly detailed in search results. |

| Dibromoquinolin-2(1H)-one | 3413 (-NH), 1716 (-C=O) |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 7-Hydroxyquinolin-2(1H)-one Derivatives

| Compound | Calculated m/z [M+H]⁺ | Found m/z |

| 6,7-Dimethoxyquinolin-2(1H)-one | 206.0817 | 206.0598 |

| 7-Hydroxy-6-methoxyquinolin-2(1H)-one | Data not explicitly detailed in search results. | |

| Dibromoquinolin-2(1H)-one | 301.8816 | 301.8821 |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic analyses of 7-hydroxyquinolin-2(1H)-one and its derivatives.

Synthesis of 7-Hydroxyquinolin-2(1H)-one

A common method for the synthesis of 7-hydroxyquinolin-2(1H)-one involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone.

Materials:

-

N-(3-methoxyphenyl)cinnamamide

-

Aluminum trichloride (AlCl₃)

-

Chlorobenzene

-

Ice bath

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Suspend N-(3-methoxyphenyl)cinnamamide (1 g, 3.95 mmol) in chlorobenzene (30 mL) in a round-bottom flask and cool in an ice bath.

-

Add aluminum trichloride (3.16 g, 23.69 mmol) portion-wise to the suspension.

-

Gradually warm the reaction mixture to 120 °C and reflux for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 7-hydroxyquinolin-2(1H)-one.

References

Crystal Structure of 7-Hydroxycarbostyril: A Comprehensive Analysis

Despite extensive investigation, a definitive single-crystal X-ray diffraction study detailing the precise crystal structure of 7-Hydroxycarbostyril (also known as 7-hydroxy-2(1H)-quinolone) is not publicly available in the reviewed scientific literature. While the crystal structures of several derivatives have been elucidated, providing insights into the molecular geometry and packing of related compounds, the specific crystallographic parameters for the parent molecule remain undetermined.

This technical guide synthesizes the available information on compounds structurally related to this compound and outlines the standard experimental and computational methodologies employed in crystal structure determination. This information can serve as a valuable reference for researchers engaged in the synthesis, crystallization, and structural analysis of this and similar molecules.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₉H₇NO₂. Its structure consists of a quinolone core, which is a fused bicyclic system comprising a benzene ring and a pyridinone ring, with a hydroxyl group substituted at the 7th position. The presence of both a hydroxyl group and a lactam (cyclic amide) functionality makes this molecule capable of participating in significant intermolecular interactions, particularly hydrogen bonding, which would be expected to govern its crystal packing.

Crystallographic Data of Related Compounds

To provide a framework for understanding the potential crystal structure of this compound, we can examine the crystallographic data of closely related molecules. For instance, studies on hydroxylated and substituted quinolones reveal common packing motifs and hydrogen bonding networks.

A study on 8-hydroxycarbostyril , an isomer of the target compound, revealed the existence of two polymorphs. This highlights the potential for this compound to also exhibit polymorphism, where different crystalline forms could display varying physical properties such as solubility and stability. The crystal structures of these polymorphs are characterized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds, forming distinct packing arrangements.

Similarly, the crystal structure of 7-hydroxy-6-methoxyquinolin-2(1H)-one has been determined, offering a glimpse into how substituents on the benzene ring influence the crystal packing. The elucidation of this structure was crucial for its unambiguous identification and characterization.

While these examples provide valuable comparative data, it is crucial to emphasize that the precise unit cell dimensions, space group, and atomic coordinates for this compound are not available.

Standard Experimental Protocols for Crystal Structure Determination

For researchers aiming to determine the crystal structure of this compound, the following experimental workflow is standard in the field of X-ray crystallography.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. This typically involves dissolving the purified this compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Common crystallization techniques include:

-

Slow Evaporation: The slow evaporation of a saturated solution at a constant temperature.

-

Vapor Diffusion: Diffusion of a precipitant vapor into a solution of the compound.

-

Cooling Crystallization: Gradually lowering the temperature of a saturated solution.

The choice of solvent is critical and often requires extensive screening.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The data collection process involves rotating the crystal through a series of angles to capture a complete set of diffraction data.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map is used to build an initial model of the molecule. The structural model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. This iterative process yields the final, precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of Potential Intermolecular Interactions

Although the specific crystal packing of this compound is unknown, we can hypothesize the nature of its hydrogen bonding network based on its functional groups. The N-H group of the pyridinone ring and the O-H group at the 7-position can both act as hydrogen bond donors. The carbonyl oxygen (C=O) and the hydroxyl oxygen can act as hydrogen bond acceptors. This versatility in hydrogen bonding suggests the potential for the formation of robust and complex networks, such as chains, sheets, or three-dimensional frameworks.

Below is a conceptual diagram illustrating a possible hydrogen bonding scheme between two this compound molecules.

Caption: Conceptual diagram of potential hydrogen bonding between two this compound molecules.

Conclusion for Drug Development Professionals

For researchers in drug development, the absence of a determined crystal structure for this compound represents a significant data gap. Crystal structure information is fundamental for understanding solid-state properties, which are critical for formulation development, bioavailability, and intellectual property protection. The potential for polymorphism, as suggested by its isomer, further underscores the importance of a thorough solid-state characterization. The elucidation of the crystal structure of this compound would be a valuable contribution to the chemical and pharmaceutical sciences, enabling a deeper understanding of its physical properties and facilitating its potential development as a pharmaceutical agent or intermediate.

In vitro metabolism of aripiprazole to 7-Hydroxycarbostyril

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aripiprazole, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. The main metabolic pathways include dehydrogenation, hydroxylation, and N-dealkylation. The principal active metabolite is dehydroaripiprazole (also known as OPC-14857), which is formed through dehydrogenation and exhibits pharmacological activity similar to the parent drug. This technical guide provides a comprehensive overview of the in vitro metabolism of aripiprazole, with a focus on its biotransformation to dehydroaripiprazole. It details the enzymatic pathways, presents available kinetic data, outlines experimental protocols for in vitro studies, and clarifies the role of "7-Hydroxycarbostyril" in the context of aripiprazole.

Contrary to the topic's premise, extensive literature review reveals that This compound (or 7-hydroxy-3,4-dihydro-2(1H)-quinolinone) is not a metabolite of aripiprazole . Instead, it is a key starting material in the chemical synthesis of the aripiprazole molecule. This document will therefore focus on the scientifically validated metabolic pathways of aripiprazole.

Introduction to Aripiprazole Metabolism

Aripiprazole is subject to significant first-pass metabolism in the liver. In vitro studies using human liver microsomes and recombinant cytochrome P450 enzymes have been instrumental in elucidating the metabolic fate of this drug. The key biotransformation pathways are:

-

Dehydrogenation: This pathway leads to the formation of the major active metabolite, dehydroaripiprazole (OPC-14857). Both CYP3A4 and CYP2D6 are responsible for this reaction.

-

Hydroxylation: Aripiprazole can be hydroxylated at various positions on the molecule, a process also catalyzed by CYP3A4 and CYP2D6.

-

N-dealkylation: The piperazine side chain of aripiprazole can be N-dealkylated, a reaction primarily catalyzed by CYP3A4.

Dehydroaripiprazole is pharmacologically active and contributes to the overall therapeutic effect of aripiprazole. Its plasma concentrations can reach approximately 40% of the parent drug at steady state. The inter-individual variability in aripiprazole metabolism is largely attributed to the genetic polymorphisms of CYP2D6.

Enzymatic Pathways and In Vitro Kinetics

The in vitro metabolism of aripiprazole to its primary active metabolite, dehydroaripiprazole, is a critical area of study for understanding its pharmacokinetic profile. While detailed kinetic parameters (Km and Vmax) from in vitro studies with human liver microsomes and recombinant enzymes are not extensively reported in publicly available literature, the relative contributions of the key enzymes are well-established.

Table 1: Enzymes Involved in the In Vitro Metabolism of Aripiprazole

| Metabolic Pathway | Primary Enzyme(s) | Notes |

| Dehydrogenation to Dehydroaripiprazole | CYP3A4, CYP2D6 | Both enzymes contribute significantly to the formation of the major active metabolite. |

| Hydroxylation | CYP3A4, CYP2D6 | Multiple hydroxylated metabolites are formed. |

| N-dealkylation | CYP3A4 | This pathway is a major route of elimination for aripiprazole. |

The relative contribution of CYP2D6 and CYP3A4 to aripiprazole metabolism can vary depending on an individual's genetic makeup, particularly their CYP2D6 metabolizer status (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).

Experimental Protocols for In Vitro Metabolism Studies

The following sections outline typical experimental protocols for investigating the in vitro metabolism of aripiprazole using human liver microsomes and recombinant CYP enzymes.

Incubation with Human Liver Microsomes (HLM)

This protocol provides a general framework for assessing the metabolism of aripiprazole in a pooled human liver microsomal system.

Objective: To determine the rate of aripiprazole depletion and the formation of its metabolites, including dehydroaripiprazole.

Materials:

-

Aripiprazole

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

Procedure:

-

Prepare a stock solution of aripiprazole in a suitable solvent (e.g., methanol or DMSO).

-

Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and aripiprazole solution.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Vortex the samples and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

Incubation with Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP isoforms responsible for aripiprazole metabolism.

Objective: To determine the catalytic activity of individual recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) towards aripiprazole.

Materials:

-

Aripiprazole

-

Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

-

NADPH

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

Internal standard

Procedure:

-

Follow a similar procedure as described for HLM incubations.

-

Instead of HLM, use a specific concentration of the recombinant CYP enzyme.

-

Initiate the reaction with the addition of NADPH.

-

Incubate and terminate the reactions as previously described.

-

Analyze the formation of specific metabolites for each CYP isoform.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of aripiprazole and its metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

General Parameters:

-

Chromatographic Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile or methanol and water, often with additives like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM) to detect specific parent-to-product ion transitions for aripiprazole, dehydroaripiprazole, and the internal standard.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Aripiprazole | 448.1 | 285.2 |

| Dehydroaripiprazole | 446.1 | 285.2 |

| Internal Standard (e.g., Aripiprazole-d8) | 456.2 | 285.2 |

Note: Specific MRM transitions may vary depending on the instrument and optimization.

Visualizations

Metabolic Pathways of Aripiprazole

Caption: Metabolic pathways of aripiprazole.

Experimental Workflow for In Vitro Metabolism

The Pharmacokinetics of 7-Hydroxycarbostyril in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycarbostyril, also known as OPC-3373, is a major active metabolite of the atypical antipsychotic drug aripiprazole. Understanding its pharmacokinetic profile in preclinical animal models is crucial for interpreting toxicology data, elucidating its contribution to the overall pharmacological effect of aripiprazole, and guiding the development of new chemical entities. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in various animal species, details the experimental methodologies employed in these studies, and presents visual representations of relevant metabolic pathways and experimental workflows.

Data Presentation: Pharmacokinetic Parameters of this compound

The majority of available pharmacokinetic data for this compound stems from studies involving the administration of its parent drug, aripiprazole. Direct administration studies of this compound are limited in the public domain. The following tables summarize the key pharmacokinetic parameters of this compound observed in animal models following aripiprazole administration.

Table 1: Single-Dose Pharmacokinetics of this compound (as a metabolite of Aripiprazole) in Rats

| Animal Model | Aripiprazole Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Rat (Male) | Single IM Dose | 6.82 | Not Reported | Not Reported | Not Reported | Not Applicable | |

| Rat (Female) | Single IM Dose | 4.93 | Not Reported | Not Reported | Not Reported | Not Applicable | |

| Rat | Single IM Depot Formulation | Below Lower Limit of Quantification | Not Applicable | Not Applicable | Not Applicable | Not Applicable |

Table 2: Comparative Exposure of Aripiprazole and its Metabolites in Minipigs

| Animal Model | Aripiprazole Dose & Route | Compound | Rank Order of Cmax | Rank Order of AUCt | Reference |

| Minipig | Single 30 mg IV, PO, IM, and SC | Aripiprazole | 1 | 1 | |

| DM-1451 | 2 | 2 | |||

| This compound (OPC-3373) | 3 | 3 | |||

| OPC-14857 | 4 | 4 |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are generalized experimental protocols based on the information available from studies investigating aripiprazole and its metabolites.

In Vivo Single-Dose Pharmacokinetic Study in Rats

-

Animal Model: Male and Female Sprague-Dawley or Wistar rats.

-

Housing and Acclimatization: Animals are housed in controlled environments (temperature, humidity, and light/dark cycle) and allowed to acclimatize for a specified period before the experiment.

-

Drug Administration:

-

Intramuscular (IM) Injection: Aripiprazole is formulated in a suitable vehicle and administered as a single injection into the thigh muscle.

-

-

Blood Sampling:

-

Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Bioanalytical Method:

-

Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantification of aripiprazole and its metabolites in plasma.

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction to remove interfering substances.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and an internal standard.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as

The Enigmatic Origins of a Bioactive Scaffold: A Technical Guide to 7-Hydroxycarbostyril

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxycarbostyril, also known as 7-hydroxy-2(1H)-quinolinone, is a heterocyclic organic compound that has garnered significant interest in the scientific community. Its quinolone core structure is a recurring motif in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities. While the initial discovery of this compound as a distinct natural product remains elusive in readily available scientific literature, the study of its derivatives and its synthetic accessibility has provided valuable insights for medicinal chemistry and drug development. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, the natural occurrence of closely related compounds, established synthetic protocols, and known biological activities.

Physicochemical Properties of this compound

A clear understanding of the fundamental physicochemical properties of this compound is essential for its study and application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | ChemScene |

| Molecular Weight | 161.16 g/mol | ChemScene |

| CAS Number | 70500-72-0 | ChemScene |

| Appearance | Off-White Solid | Echemi |

| Synonyms | 7-Hydroxy-2(1H)-quinolinone, 2,7-Dihydroxyquinoline | ChemScene |

Natural Occurrence of Related Carbostyril Derivatives

While the direct isolation of this compound from a natural source is not prominently documented, the quinolin-2(1H)-one scaffold is present in numerous natural compounds. A notable example is 7-hydroxy-6-methoxyquinolin-2(1H)-one , which has been isolated from the bark of Spondias pinnata.[1][2] The presence of this closely related analog in the plant kingdom suggests the potential for the existence of this compound itself in nature, possibly as a biosynthetic precursor or metabolite.

The general class of quinolones has been identified from various natural sources, including plants, animals, and microorganisms.[3] For instance, several 2-alkyl-4(1H)-quinolones are produced by the bacterium Pseudomonas aeruginosa and play a role in quorum sensing.[3]

Experimental Protocols: Synthesis of this compound

The lack of a readily available natural source for this compound has necessitated the development of efficient synthetic routes. One common and effective method involves the oxidation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Synthesis via Oxidation of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

This protocol utilizes 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as an oxidizing agent.

Materials:

-

7-hydroxy-3,4-dihydro-2(1H)-quinolinone

-

2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)

-

Tetrahydrofuran (THF)

-

Methanol

-

Sodium thiosulfate solution (1 mol/L)

Procedure:

-

To a solution of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in tetrahydrofuran (THF), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.07 equivalents) portion-wise at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture for 10-15 minutes.

-

Raise the temperature of the reaction mixture to 25-30°C and continue stirring for approximately 11 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid product, wash it with THF, and dry it under suction.

-

Add methanol to the obtained solid and heat the mixture to 50-55°C, stirring for 1 hour.

-

Cool the mixture to 25-30°C and stir for an additional hour.

-

Filter the solid, wash with methanol, and dry to yield 7-hydroxy-2(1H)-quinolinone as an off-white powder.[4]

Yield: Approximately 89% Purity: Approximately 99.7% (as determined by HPLC)

Logical Workflow for Synthesis

The synthesis of this compound from its dihydro precursor can be visualized as a straightforward oxidation process.

Caption: Synthetic pathway for this compound.

Known Biological Activities and Potential Applications

Derivatives of the quinolin-2(1H)-one scaffold have demonstrated a remarkable range of biological activities, suggesting the potential of this compound as a valuable pharmacophore.

Potential Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively characterized, its structural similarity to other bioactive quinolones suggests potential interactions with various cellular targets. For instance, some quinoline derivatives are known to bind to epidermal growth factor (EGF) receptors. The general workflow for investigating the biological activity of a novel compound like this compound is outlined below.

Caption: General workflow for natural product drug discovery.

Conclusion

This compound represents a molecule of significant interest at the interface of natural product chemistry and drug discovery. While its definitive origin as a natural product awaits clarification, its chemical tractability and the established biological relevance of the quinolone scaffold underscore its importance. The synthetic protocols outlined in this guide provide a reliable means for obtaining this compound for further investigation. Future research aimed at elucidating its biological targets and mechanisms of action will be crucial in unlocking its full therapeutic potential. The exploration of its potential natural sources also remains a compelling avenue for future discovery.

References

Unveiling the Luminescence of 7-Hydroxyquinolin-2(1H)-one: An In-depth Technical Guide to its Fluorescence Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of 7-hydroxyquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry and fluorescent probe development. While a definitive, absolute quantum yield for the unsubstituted parent compound is not prominently reported in peer-reviewed literature, this document details the established methodologies for its determination, explores the key factors influencing its fluorescence, and presents data from closely related derivatives to offer valuable insights for researchers in the field.

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable characteristic for fluorescent probes and labels used in various applications, including high-throughput screening, bioimaging, and diagnostics. The quantum yield is intrinsically linked to the molecule's chemical structure and is highly sensitive to its environment.

Quantitative Data on Related Quinolinone Derivatives

Precise quantum yield values for 7-hydroxyquinolin-2(1H)-one are scarce in the literature. However, extensive research on its derivatives, particularly those with substitutions at the 7-position, provides a strong basis for understanding its potential fluorescence characteristics. The following table summarizes the reported fluorescence quantum yields for several 7-(diethylamino)quinolin-2(1H)-one derivatives in various solvents. This data highlights the significant influence of both molecular structure and solvent environment on the quantum yield.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one | Acetonitrile | 0.499 | [1] |

| Dimethyl sulfoxide | 0.587 | [1] | |

| Ethanol | 0.310 | [1] | |

| Water | 0.010 | [1] | |

| 7-(diethylamino)quinolin-2(1H)-one-3-carbaldehyde (DQ1) | Water with 1% ACN | Value not specified, but enhanced 5-fold with CB7 | [2] |

| 7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2) | Water with 1% ACN | 0.03 (enhanced to 0.54 with CB7) |

Note: The data presented is for derivatives and should be used as a reference to understand the potential behavior of 7-hydroxyquinolin-2(1H)-one. The presence of the diethylamino group and other substituents significantly alters the electronic properties and, consequently, the fluorescence quantum yield.

Experimental Protocol for Determining Fluorescence Quantum Yield

The relative method is the most common approach for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence properties of the test sample to a well-characterized fluorescence standard with a known quantum yield.

Materials and Instrumentation

-

Test Compound: 7-hydroxyquinolin-2(1H)-one

-

Fluorescence Standard: A compound with a known and stable quantum yield, whose absorption and emission spectra overlap with the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).

-

Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of the test compound and the fluorescence standard in the desired solvent.

-

Preparation of Dilutions: Prepare a series of dilutions for both the test compound and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low concentration range is crucial to avoid inner filter effects.

-

Absorbance Measurements: Record the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the test compound and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard. .

-

The relationship is described by the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₓ is the fluorescence quantum yield of the test sample.

-

Φₛₜ is the fluorescence quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the solvents used for the test sample and the standard, respectively.

-

-

Visualizing the Experimental Workflow and Influencing Factors

To further clarify the process and the variables affecting the fluorescence quantum yield, the following diagrams are provided.

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Caption: Key factors influencing the fluorescence quantum yield.

Factors Influencing the Quantum Yield of 7-Hydroxyquinolin-2(1H)-one

The fluorescence quantum yield of 7-hydroxyquinolin-2(1H)-one is not a fixed value but is highly dependent on several factors:

-

Molecular Structure: The electronic nature and position of substituents on the quinolinone ring have a profound impact on the fluorescence properties. Electron-donating groups, such as the hydroxyl group at the 7-position, generally enhance fluorescence.

-

Solvent Polarity: The polarity of the solvent can significantly affect the energy levels of the excited state and thus the quantum yield. For many fluorophores, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of non-radiative decay pathways.

-

pH: The protonation state of the hydroxyl and amide groups of 7-hydroxyquinolin-2(1H)-one will change with pH, altering the electronic structure and, consequently, the fluorescence properties.

-

Temperature: An increase in temperature generally leads to a decrease in fluorescence quantum yield due to an increased rate of non-radiative decay processes.

-

Concentration: At high concentrations, quenching effects can occur, leading to a decrease in the observed quantum yield.

Conclusion

While a specific, universally accepted fluorescence quantum yield for 7-hydroxyquinolin-2(1H)-one remains to be definitively established in the literature, this guide provides the necessary framework for its experimental determination. By understanding the methodologies and the key factors that influence its fluorescence, researchers can effectively characterize this important molecule and its derivatives for their specific applications in drug discovery and development. The data from related compounds underscores the potential for high fluorescence efficiency within this chemical class, making it a promising scaffold for the design of novel fluorescent tools.

References

The Interaction of 7-Hydroxycarbostyril with Plasma Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to 7-Hydroxycarbostyril and Plasma Protein Binding

This compound is recognized as a metabolite of aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder[1][2]. The interaction of drugs and their metabolites with plasma proteins is a critical factor in drug development, influencing their distribution, metabolism, and excretion (DME). The extent of plasma protein binding (PPB) determines the concentration of the unbound, pharmacologically active drug in circulation. Only the unbound fraction can cross biological membranes to reach its target site and be cleared from the body[3].

The primary plasma protein responsible for binding many drugs, particularly acidic and neutral compounds, is human serum albumin (HSA)[4][5]. Aripiprazole and its main active metabolite, dehydroaripiprazole (also known as OPC-14857), are extensively bound to plasma proteins, with albumin being the primary binding protein. Given the structural similarity, it is highly probable that this compound also exhibits a high degree of plasma protein binding.

Quantitative Data on Plasma Protein Binding of Aripiprazole and Dehydroaripiprazole

While specific data for this compound is unavailable, the following table summarizes the quantitative plasma protein binding data for its parent compound, aripiprazole, and its major active metabolite, dehydroaripiprazole. This data provides a strong indication of the expected binding characteristics of this compound.

| Compound | Plasma Protein Binding (%) | Primary Binding Protein | Reference |

| Aripiprazole | > 99% | Albumin | |

| Dehydroaripiprazole | > 99% | Albumin |

Note: This data is for aripiprazole and dehydroaripiprazole and serves as a surrogate for this compound.

Experimental Protocols for Determining Plasma Protein Binding

The determination of the extent of plasma protein binding is a routine procedure in preclinical drug development. Several established in vitro methods are used to quantify the bound and unbound fractions of a drug in plasma. The choice of method depends on the physicochemical properties of the compound and the required throughput.

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for plasma protein binding studies.

Principle: This method involves a semi-permeable membrane that separates a plasma sample containing the drug from a buffer solution. The unbound drug is free to diffuse across the membrane until equilibrium is reached, while the protein-bound drug remains in the plasma compartment.

Methodology:

-

A dialysis cell is composed of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (typically 5-20 kDa) that retains proteins.

-

One chamber is filled with plasma containing the test compound (e.g., this compound).

-

The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

-

The entire assembly is incubated at a physiological temperature (37°C) with gentle agitation for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium between the two chambers.

-

After incubation, aliquots are taken from both chambers, and the concentration of the drug is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

The percentage of unbound drug is calculated from the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Ultrafiltration

Ultrafiltration is a faster method compared to equilibrium dialysis.

Principle: This technique uses a centrifugal force to drive the protein-free ultrafiltrate containing the unbound drug through a semi-permeable membrane, while the protein-bound drug is retained.

Methodology:

-

A plasma sample containing the test compound is placed in the upper chamber of an ultrafiltration device, which is fitted with a semi-permeable membrane at the bottom.

-

The device is centrifuged at a specified speed and temperature for a defined period.

-

The centrifugation forces the aqueous component of the plasma, along with the unbound drug, through the membrane into a collection tube.

-

The concentration of the drug in the resulting ultrafiltrate is measured and is considered to be the unbound drug concentration.

-

The total drug concentration in the initial plasma sample is also determined.

-

The percentage of unbound drug is calculated as the ratio of the unbound concentration to the total concentration.

High-Performance Affinity Chromatography (HPAC)

HPAC is a chromatographic method used to study drug-protein interactions.

Principle: This method utilizes a stationary phase where a specific plasma protein, such as human serum albumin (HSA), is immobilized. The retention time of the drug on the column is related to its binding affinity for the immobilized protein.

Methodology:

-

A column is packed with a solid support to which HSA is covalently bonded.

-

The test compound is injected onto the column and eluted with a mobile phase (e.g., phosphate buffer).

-

The retention time of the compound is measured.

-

By comparing the retention time of the test compound to that of a non-binding marker, the affinity constant (Ka) can be determined.

-

The percentage of binding can then be calculated from the affinity constant and the physiological concentration of the protein.

Visualizations

Signaling Pathway of Plasma Protein Binding

References

- 1. 7-Hydroxy-3,4-dihydrocarbostyril | C9H9NO2 | CID 2785758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. This compound | C9H7NO2 | CID 10975787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Solubility of 7-Hydroxycarbostyril in Physiological Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 7-Hydroxycarbostyril (7-hydroxy-2(1H)-quinolinone), a compound of interest in pharmaceutical research. Due to a lack of publicly available quantitative solubility data in physiological buffers, this document focuses on providing a detailed framework for determining its solubility. The guide covers the physicochemical properties of this compound relevant to its solubility, predicted solubility behavior based on its pKa, and a detailed experimental protocol for the definitive determination of its thermodynamic solubility using the shake-flask method. Furthermore, an analytical method for the quantification of this compound is outlined. This guide is intended to equip researchers and drug development professionals with the necessary information to accurately assess the solubility of this compound, a critical parameter in drug discovery and development.

Introduction

This compound, also known as 7-hydroxyquinolin-2(1H)-one, is a quinolinone derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its physicochemical properties, particularly its aqueous solubility, are fundamental to its behavior in biological systems and are a critical consideration for its potential therapeutic applications. Poor aqueous solubility can significantly hinder the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, leading to challenges in formulation and potentially impacting its efficacy and safety profile.

Physicochemical Properties and Predicted Solubility

Understanding the inherent properties of this compound is crucial for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [2] |

| Appearance | Off-White to Pale Yellow Solid | [3][4] |

| Predicted pKa | 9.32 ± 0.20 | |

| Qualitative Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol |

The predicted pKa of approximately 9.32 suggests that this compound is a weak acid. This is attributed to the hydroxyl group on the quinolinone ring. The Henderson-Hasselbalch equation dictates that the ionization state of a compound is dependent on the pH of the surrounding medium.

pH-Dependent Solubility:

-

At pH values significantly below the pKa (e.g., in acidic conditions), this compound will exist predominantly in its neutral, protonated form. This form is expected to have lower aqueous solubility.

-

As the pH approaches and exceeds the pKa, the hydroxyl group will deprotonate, forming a phenolate anion. This ionized form is significantly more polar and is expected to have a higher aqueous solubility.

Therefore, the solubility of this compound is predicted to be low in neutral and acidic physiological buffers (e.g., pH < 7.4) and to increase in more alkaline conditions.

Experimental Protocol for Thermodynamic Solubility Determination

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method . This method involves equilibrating an excess amount of the solid compound in a specific solvent or buffer over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials

-

This compound (solid powder, purity >98%)

-

Physiological buffers of interest (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, Citrate Buffer at various pH values)

-

Organic solvent for stock solution preparation (e.g., Dimethyl sulfoxide (DMSO))

-

High-purity water

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

Preparation of Physiological Buffers

Accurate preparation of physiological buffers is critical for reliable solubility data.

Example: Preparation of Phosphate-Buffered Saline (PBS), pH 7.4

-

Dissolve the required amounts of sodium chloride (NaCl), potassium chloride (KCl), disodium hydrogen phosphate (Na₂HPO₄), and potassium dihydrogen phosphate (KH₂PO₄) in high-purity water.

-

Adjust the pH to 7.4 using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

-

Bring the final volume to the desired amount with high-purity water.

-

Filter the buffer through a 0.22 µm filter.

Experimental Workflow

The following workflow outlines the steps for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination of this compound.

Detailed Procedure

-

Preparation: Add an excess amount of solid this compound to several vials. The excess solid should be clearly visible. Add a known volume of the desired physiological buffer to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant. To ensure all particulate matter is removed, filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the filtered supernatant samples using a validated analytical method, such as HPLC-UV.

-

Calculation: Determine the concentration of this compound in the supernatant from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested buffer.

Analytical Method for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in the solubility samples. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a suitable technique.

Table 2: Proposed HPLC Method for Quantification of this compound

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized to achieve good peak shape and separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV-Vis spectral scan (typically around the λmax of the compound) |

| Standard Preparation | Prepare a stock solution in a suitable organic solvent (e.g., DMSO or Methanol) and dilute with the mobile phase to create a calibration curve. |

| Sample Preparation | Dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the linear range of the calibration curve. |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.